molecular formula C8H9B B1383048 (1-Bromoethyl-2,2,2-D3)benzene CAS No. 23088-42-8

(1-Bromoethyl-2,2,2-D3)benzene

Cat. No.: B1383048
CAS No.: 23088-42-8
M. Wt: 188.08 g/mol
InChI Key: CRRUGYDDEMGVDY-FIBGUPNXSA-N
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Description

(1-Bromoethyl-2,2,2-D3)benzene is a deuterated derivative of 1-bromoethylbenzene. This compound is characterized by the substitution of three hydrogen atoms with deuterium atoms, making it useful in various scientific research applications. It is a colorless liquid with a sweet odor and is commonly used in medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Bromoethyl-2,2,2-D3)benzene typically involves the bromination of ethylbenzene. The process begins with the deuteration of ethylbenzene to produce (2,2,2-D3)ethylbenzene. This intermediate is then subjected to bromination using bromine in the presence of a catalyst such as iron bromide (FeBr3) to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated compounds in industrial applications often requires specialized equipment and handling procedures to maintain the integrity of the deuterium atoms .

Chemical Reactions Analysis

Types of Reactions

(1-Bromoethyl-2,2,2-D3)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction can convert the bromo group to a hydrogen atom, yielding ethylbenzene.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Major products are alcohols or ketones.

    Reduction: The primary product is ethylbenzene.

Scientific Research Applications

(1-Bromoethyl-2,2,2-D3)benzene is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to the presence of deuterium atoms.

    Biology: The compound is used in metabolic studies to trace the pathways of deuterated compounds in biological systems.

    Medicine: It is employed in the synthesis of pharmaceuticals where deuterium labeling is required to study drug metabolism and pharmacokinetics.

    Industry: The compound is used in the production of specialty chemicals and materials where isotopic labeling is necessary.

Comparison with Similar Compounds

Similar Compounds

    1-Bromoethylbenzene: The non-deuterated analog of (1-Bromoethyl-2,2,2-D3)benzene.

    2-Bromoethylbenzene: A positional isomer with the bromine atom on the second carbon of the ethyl group.

    Phenethyl bromide: Another brominated benzene derivative with the bromine atom on the ethyl side chain.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed mechanistic and kinetic studies. The deuterium labeling also makes it valuable in NMR spectroscopy and metabolic studies, distinguishing it from its non-deuterated counterparts .

Properties

IUPAC Name

(1-bromo-2,2,2-trideuterioethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br/c1-7(9)8-5-3-2-4-6-8/h2-7H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRUGYDDEMGVDY-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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